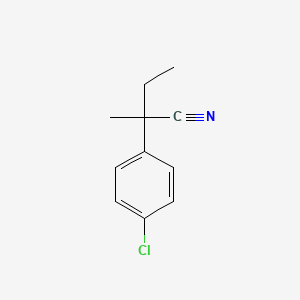

2-(4-Chlorophenyl)-2-methylbutanenitrile

Description

Systematic Nomenclature and Molecular Formula

The compound is systematically named This compound , reflecting its substituents: a chlorophenyl group at the second carbon of a butanenitrile chain and a methyl group at the same position. Its molecular formula is $$C{11}H{12}ClN$$ , with a molecular weight of 193.67 g/mol . The SMILES notation (CCC(C)(C#N)C1=CC=C(C=C1)Cl ) and InChIKey (VOTPLFYFDYAQLN-UHFFFAOYSA-N ) further delineate its connectivity.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$C{11}H{12}ClN$$ | |

| Molecular Weight | 193.67 g/mol | |

| IUPAC Name | This compound | |

| SMILES | CCC(C)(C#N)C1=CC=C(C=C1)Cl |

Three-Dimensional Conformational Analysis

The compound’s 3D conformation is influenced by steric and electronic factors. The nitrile group ($$C\equiv N$$) adopts a linear geometry due to sp hybridization, while the chlorophenyl ring resides in a planar arrangement. Molecular modeling suggests two primary conformers:

- Synclinal : The chlorophenyl group is oriented toward the nitrile, minimizing steric clashes with the methyl group.

- Anticlinal : The chlorophenyl and methyl groups are diagonally opposed, reducing van der Waals repulsions.

The energy difference between these conformers is likely minimal, permitting rapid interconversion at room temperature. Dihedral angles between the phenyl ring and nitrile-bearing carbon are theorized to range between 60°–120° , though experimental validation is lacking.

Crystallographic Data and Packing Interactions

No crystallographic data exists for this compound. However, studies on structurally related compounds, such as 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide , reveal insights into potential packing interactions. In such systems, N–H⋯O hydrogen bonds and π-stacking between aromatic rings dominate crystal packing, forming helical chains. For this compound, analogous interactions (e.g., C–H⋯N or Cl⋯π ) may stabilize the lattice, though computational studies are required to confirm this hypothesis.

Comparative Structural Analysis with Substituted Phenylbutanenitrile Derivatives

Substituent position and identity significantly alter physicochemical properties. The table below contrasts this compound with derivatives featuring extended alkyl chains or additional functional groups:

Key observations:

- Chain elongation (e.g., hexanenitrile) increases molecular weight and boiling point due to enhanced van der Waals forces.

- Substituent position (C2 vs. C3 methyl) alters density and steric profiles, impacting reactivity.

- Polar groups (e.g., dimethylamino) elevate boiling points via dipole-dipole interactions.

Properties

Molecular Formula |

C11H12ClN |

|---|---|

Molecular Weight |

193.67 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-2-methylbutanenitrile |

InChI |

InChI=1S/C11H12ClN/c1-3-11(2,8-13)9-4-6-10(12)7-5-9/h4-7H,3H2,1-2H3 |

InChI Key |

VOTPLFYFDYAQLN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C#N)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through a multi-step process involving the alkylation of p-chlorobenzyl cyanide. A notable method involves the reaction of p-chlorotoluene and sodium cyanide, leading to high yields of 2-(4-chlorophenyl)-3-methylbutanenitrile, demonstrating its versatility in synthetic organic chemistry .

Table 1: Synthesis Summary

| Reaction Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Alkylation | p-Chlorotoluene, Sodium Cyanide | 85°C, 3 hours | 100% |

| Subsequent Reaction | Isopropyl Chloride, Sodium Hydroxide | 40°C, 1 hour | 100% |

The compound has shown potential as a pharmacological agent. Its derivatives have been investigated for antimicrobial properties, particularly against various bacterial and fungal strains. Studies indicate that it exhibits significant inhibitory effects on Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus species .

Table 2: Antimicrobial Activity

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 24 | 6.25 |

| Escherichia coli | 22 | 12.5 |

| Aspergillus flavus | 26 | 6.25 |

Therapeutic Potential

Research has indicated that compounds related to 2-(4-Chlorophenyl)-2-methylbutanenitrile may have applications in treating conditions such as cancer and metabolic disorders due to their ability to inhibit specific enzymes involved in disease progression. For instance, studies have shown that derivatives can act as prolyl hydroxylase inhibitors, which play a role in hypoxia-inducible factor regulation .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

- Antimicrobial Studies : In one study, derivatives of the compound were synthesized and screened for antimicrobial activity, demonstrating effectiveness comparable to standard antibiotics .

- Enzyme Inhibition : Another study highlighted the role of related compounds in inhibiting prolyl hydroxylase activity, suggesting potential use in therapeutic strategies for conditions like anemia and cancer .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds highlight key differences in substituents, physicochemical properties, and applications:

2-(4-Chlorophenyl)-3-methylbutanenitrile

- Molecular Formula : C₁₁H₁₂ClN

- Molecular Weight : 193.68 g/mol

- Structural Difference : Methyl group at the 3-position instead of the 2-position.

- Properties : Isomeric differences likely alter polarity and boiling/melting points.

2-(4-Chlorophenyl)-3-oxobutanenitrile

- Molecular Formula: C₁₀H₈ClNO

- Molecular Weight : 193.63 g/mol

- Structural Difference : Ketone group (-C=O) at the 3-position.

- Properties : The oxo group increases polarity and reactivity, making it prone to nucleophilic attacks.

- Applications : Utilized in synthetic organic chemistry for constructing heterocycles or pharmaceuticals .

2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile

- Molecular Formula : C₁₅H₁₂Cl₂N₂

- Molecular Weight : 291.18 g/mol

- Structural Difference: Additional amino (-NH₂), chloro, and methyl groups on the aromatic ring.

- Properties : Higher molecular weight, melting point (150.5°C ), and estimated boiling point (444.03°C ).

- Applications : Functions as an impurity in anthelmintic agents (e.g., drugs targeting parasitic worms) .

2-(Chloromethyl)-2-(4-chlorophenyl)hexanenitrile

- Molecular Formula : C₁₃H₁₄Cl₂N

- Molecular Weight : 269.16 g/mol

- Structural Difference : Hexane chain with chloromethyl and 4-chlorophenyl groups.

- Properties : Liquid at room temperature (m.p. 10°C ), soluble in acetone and toluene.

- Applications : Intermediate in fungicide synthesis (e.g., myclobutanil), offering cost advantages over brominated analogs .

Fenvalerate

- Molecular Formula: C₂₅H₂₂ClNO₃

- Molecular Weight : 419.90 g/mol

- Structural Difference: Pyrethroid ester with a cyano group and 4-chlorophenyl moiety.

- Properties : High molecular weight and persistence as a pesticide.

- Applications : Broad-spectrum insecticide targeting Lepidoptera and Coleoptera pests .

Data Tables

Table 1: Structural and Physicochemical Comparison

Q & A

Q. What are the established synthetic routes for 2-(4-Chlorophenyl)-2-methylbutanenitrile, and how can side reactions be minimized?

Methodological Answer:

- Key Route: The compound is synthesized via nucleophilic substitution or cyanation of a halogenated precursor. For example, reacting 2-(4-chlorophenyl)-2-methylbutanoyl chloride with KCN in a polar aprotic solvent (e.g., DMF) under controlled pH (7–8) .

- Side Reactions: Hydrolysis of the nitrile group to carboxylic acid may occur under acidic/basic conditions. Use anhydrous conditions and inert atmospheres (N₂/Ar) to suppress this .

- Yield Optimization: Monitor reaction progress via TLC or in situ IR spectroscopy (C≡N stretch at ~2200 cm⁻¹) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR: ¹H NMR (CDCl₃) shows distinct signals: δ 1.50–1.60 (s, 3H, CH₃), δ 2.70–2.90 (m, 2H, CH₂), and δ 7.30–7.50 (m, 4H, Ar-H). ¹³C NMR confirms the nitrile carbon at ~115–120 ppm .

- X-ray Crystallography: For unambiguous structural confirmation, use SHELX software for refinement. A typical example: monoclinic crystal system, space group P2₁/c, with R-factor < 0.05 .

- Validation: Cross-validate crystallographic data with IR (C≡N stretch) and mass spectrometry (EI-MS: [M]⁺ at m/z 207.6) .

Q. How should researchers handle storage and stability concerns for this nitrile derivative?

Methodological Answer:

- Storage Conditions: Store in amber vials under inert gas (Ar) at –20°C to prevent hydrolysis and photodegradation .

- Stability Tests: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. A >95% purity retention indicates robust stability .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing diastereomers of this compound be addressed?

Methodological Answer:

- Isomer Separation: Use chiral HPLC (e.g., Chiralpak IA column, hexane:IPA = 90:10) or fractional crystallization from ethanol/water mixtures .

- Stereochemical Analysis: Assign configurations via NOESY NMR (to confirm spatial proximity) or circular dichroism (CD) for enantiomers .

Q. What mechanistic insights exist for acid-catalyzed isomerization of related nitriles, and how do they apply here?

Methodological Answer:

- Mechanism Proposal: Lewis acids (e.g., AlCl₃) polarize the nitrile group, enabling [1,2]-shifts or cyclization. For this compound, DFT calculations suggest a transition state with partial C–C bond cleavage .

- Experimental Validation: Track isomer ratios via GC-MS and correlate with computational models (e.g., Gaussian09 at B3LYP/6-31G* level) .

Q. How can computational modeling enhance understanding of this compound’s reactivity?

Methodological Answer:

- DFT Studies: Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack. For example, the nitrile group’s LUMO suggests susceptibility to nucleophilic addition .

- MD Simulations: Simulate solvent interactions (e.g., in DMSO) to assess aggregation behavior, which impacts reaction kinetics .

Q. How should contradictory data on reaction yields or isomer ratios be resolved?

Methodological Answer:

- Case Example: If isomer ratios vary between studies (e.g., 70:30 vs. 85:15 cis:trans), replicate experiments under standardized conditions (solvent purity, temperature control ±1°C).

- Root-Cause Analysis: Use DoE (Design of Experiments) to identify critical variables (e.g., catalyst loading, stirring rate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.